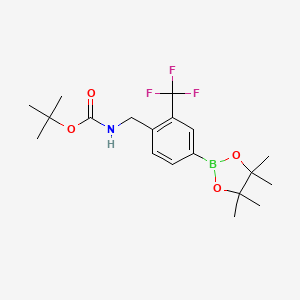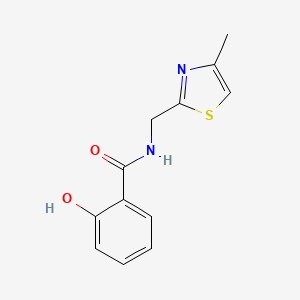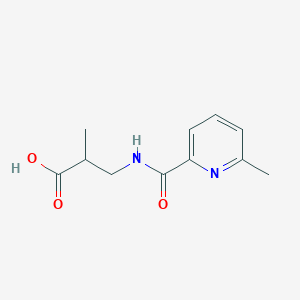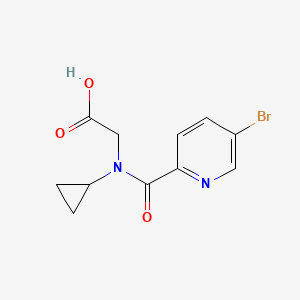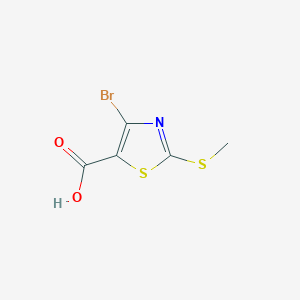
4-Bromo-2-(methylthio)thiazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(methylthio)thiazole-5-carboxylic acid is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds, including antimicrobial, antifungal, and antitumor agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(methylthio)thiazole-5-carboxylic acid typically involves the bromination of 2-(methylthio)thiazole-5-carboxylic acid. One common method is the reaction of 2-(methylthio)thiazole-5-carboxylic acid with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds through electrophilic substitution, where the bromine atom replaces a hydrogen atom on the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure consistent product quality and high yield. The use of advanced purification techniques, such as recrystallization and chromatography, helps in obtaining the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-(methylthio)thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (triethylamine).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, THF).
Major Products
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(methylthio)thiazole-5-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Bromo-2-(methylthio)thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of essential biological processes, such as DNA replication and protein synthesis, ultimately resulting in cell death . The presence of the bromine and methylthio groups enhances the compound’s binding affinity and specificity towards its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-4-methylthiazole-5-carboxylic acid
- Methyl 2-bromo-4-methylthiazole-5-carboxylate
- Ethyl 2-bromo-4-methylthiazole-5-carboxylate
Uniqueness
4-Bromo-2-(methylthio)thiazole-5-carboxylic acid is unique due to the presence of both bromine and methylthio groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various research and industrial fields .
Eigenschaften
Molekularformel |
C5H4BrNO2S2 |
|---|---|
Molekulargewicht |
254.1 g/mol |
IUPAC-Name |
4-bromo-2-methylsulfanyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C5H4BrNO2S2/c1-10-5-7-3(6)2(11-5)4(8)9/h1H3,(H,8,9) |
InChI-Schlüssel |
VPOPAOWCUSLINM-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC(=C(S1)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)propanenitrile](/img/structure/B14913841.png)
![2-[(4-methylphenyl)sulfonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B14913845.png)



